6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One
Descripción general
Descripción
PD 180970 is an inhibitor of Bcr-Abl. It inhibits wild-type and mutant forms of Bcr-Abl, as well as the p210 isoform, a marker of chronic myelogenous leukemia (CML), with IC50 values ranging from 5 to 48 nM. PD 180970 is selective for Bcr-Abl over basic FGFR (bFGFR) and PDGFR (IC50s = 934 and 1,430 nM, respectively) but also inhibits Src, LCK, KIT, and EGFR (IC50s = 0.8, <5, 50, and 390 nM, respectively). It induces cell cycle arrest at the G1 phase and apoptosis in K562 CML cells when used at a concentration of 50 nM. PD 180970 (500 nM) inhibits constitutive STAT3 DNA-binding activity in, and proliferation of, MDA-MB-468 breast cancer cells. It also inhibits proliferation of Ba/F3 cells expressing mutant p210 Bcr-AblY253F that are resistant to imatinib with an IC50 value of 48 nM.
PD180970 is a novel Bcr-Abl inhbiitor. PD180970 inhibited in vivo tyrosine phosphorylation of p210Bcr-Abl (IC50 = 170 nM) and the p210BcrAbl substrates Gab2 and CrkL (IC50 = 80 nM) in human K562 chronic myelogenous leukemic cells. In vitro, PD180970 potently inhibited autophosphorylation of p210Bcr-Abl (IC50 = 5 nM) and the kinase activity of purified recombinant Abl tyrosine kinase (IC50 = 2.2 nM). Incubation of K562 cells with PD180970 resulted in cell death. PD180970 is among the most potent inhibitors of the p210Bcr-Abl tyrosine kinase, which is present in almost all cases of human chronic myelogenous leukemia. PD180970 is a promising candidate as a novel therapeutic agent for Bcr-Abl-positive leukemia.
Aplicaciones Científicas De Investigación
Inhibition of Bcr-Abl Kinase in Leukemia
PD180970 has been shown to potently inhibit the Bcr-Abl kinase, which is a critical target in the treatment of chronic myelogenous leukemia (CML). It induces apoptosis in Bcr-Abl-expressing leukemic cells and has been analyzed for its inhibitory activity against Abl kinase domain mutations and cells expressing clinically relevant mutations .
Tyrosine Kinase Inhibition
As a novel pyrido[2,3-d]pyrimidine class of ATP-competitive inhibitor of protein tyrosine kinases, PD180970 effectively inhibits in vivo tyrosine phosphorylation of p210 Bcr-Abl and its substrates in human K562 chronic myelogenous leukemic cells .
Potential Treatment for Parkinson’s Disease
PD180970 is a potent competitive inhibitor of C-Abelson tyrosine kinase (c-Abl TK) enzyme, which is implicated in the pathogenesis of Parkinson’s disease (PD) through Parkin inactivation, α-synuclein aggregation, and impaired aggrephagy .
Mecanismo De Acción
Target of Action
PD180970, a novel pyrido[2,3-d]pyrimidine class of ATP-competitive inhibitor, primarily targets the p210 Bcr-Abl tyrosine kinase . The p210 Bcr-Abl tyrosine kinase is a fusion protein produced by the Philadelphia chromosome, which is present in almost all cases of human chronic myelogenous leukemia (CML) . This kinase plays a key role in the pathogenesis of CML .
Mode of Action
PD180970 inhibits the in vivo tyrosine phosphorylation of p210 Bcr-Abl and its substrates Gab2 and CrkL in human K562 chronic myelogenous leukemic cells . In vitro, it potently inhibits the autophosphorylation of p210 Bcr-Abl and the kinase activity of purified recombinant Abl tyrosine kinase . It also inhibits Src and KIT kinase .
Biochemical Pathways
The inhibition of p210 Bcr-Abl tyrosine kinase by PD180970 affects several biochemical pathways. It results in the inhibition of Stat5 DNA-binding activity , which is implicated in the pathogenesis of CML . It also leads to the down-regulation of several candidate target genes of Stat5, including Bcl-x, Mcl-1, c-Myc, and cyclin D2 .
Pharmacokinetics
The compound’s potent inhibitory effects on p210 bcr-abl tyrosine kinase in both in vivo and in vitro settings suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The primary result of PD180970’s action is the induction of apoptosis in K562 leukemic cells . This is indicated by nuclear staining, apoptotic-specific poly (ADP-ribose) polymerase cleavage, and annexin V binding assays . In contrast, PD180970 has no apparent effects on the growth and viability of p210 Bcr-Abl-negative HL60 human leukemic cells .
Action Environment
It’s worth noting that the effectiveness of pd180970 can vary depending on the presence of certain mutations in the bcr-abl kinase domain .
Propiedades
IUPAC Name |
6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCFEJAMCRLYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415508 | |
Record name | PD180970 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One | |
CAS RN |
287204-45-9 | |
Record name | PD-180970 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287204459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD180970 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-180970 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-180970 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSO2IAD7WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.